2-(2,4-Dichloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(2,4-Dichloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a dichloromethoxyphenyl group, which can influence its reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2,4-dichloro-5-methoxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions often include:
Solvent: Tetrahydrofuran (THF) or toluene
Temperature: Room temperature to reflux
Catalyst: Palladium-based catalysts for coupling reactions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic ester can be oxidized to the corresponding phenol using hydrogen peroxide or other oxidizing agents.
Substitution: The methoxy group can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Reagents: Palladium catalysts, bases (e.g., potassium carbonate), oxidizing agents (e.g., hydrogen peroxide)
Conditions: Inert atmosphere, controlled temperature, and appropriate solvents (e.g., THF, toluene)
Major Products
Suzuki-Miyaura Coupling: Formation of biaryl compounds
Oxidation: Formation of 2,4-dichloro-5-methoxyphenol
Substitution: Formation of various substituted phenyl derivatives
Scientific Research Applications
2-(2,4-Dichloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and medicinal chemistry research.
Industry: Applied in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the coupling partner. This process involves several steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.
Transmetalation: The aryl group from the boronic ester is transferred to the palladium complex.
Reductive Elimination: The coupled product is released, regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
(2,4-Dichloro-5-methoxyphenyl)boronic acid: A precursor in the synthesis of the boronic ester.
2,4-Dichloro-5-methoxyphenyl methanesulfonate: Another derivative with different reactivity and applications.
Uniqueness
2-(2,4-Dichloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its stability and reactivity in cross-coupling reactions. The presence of the dichloromethoxyphenyl group enhances its utility in synthesizing complex organic molecules, making it a valuable reagent in both academic and industrial research.
Biological Activity
The compound 2-(2,4-Dichloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing organic compound that has garnered interest due to its potential biological activities. This article aims to explore its biological activity through various studies and data.
Chemical Structure and Properties
The molecular formula of the compound is C13H16Cl2BO3, with a molecular weight of approximately 305.08 g/mol. The structure features a dioxaborolane ring which is significant for its reactivity and potential biological interactions.
Biological Activity Overview
Research indicates that compounds containing boron can exhibit a range of biological activities including anti-cancer properties, enzyme inhibition, and antimicrobial effects. The specific compound has been studied for its potential as an inhibitor in various enzymatic processes.
1. Anticancer Activity
Several studies have indicated that boron-containing compounds can inhibit cancer cell proliferation. For instance, a study demonstrated that derivatives of dioxaborolanes showed significant cytotoxicity against various cancer cell lines, suggesting that this compound may also possess similar properties.
2. Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes involved in critical biological pathways. For example:
- RNA-dependent RNA polymerase (NS5B) : Inhibitors of this enzyme are crucial in antiviral therapies. Preliminary data suggest that modifications in the structure of dioxaborolanes can enhance their inhibitory effects on NS5B .
3. Antimicrobial Properties
Research into antimicrobial activity has shown that certain boron compounds exhibit effectiveness against bacterial strains. The specific compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Studies and Research Findings
Table 1: Summary of Biological Activities
Activity Type | Mechanism | Reference |
---|---|---|
Anticancer Activity | Induces apoptosis in cancer cells | |
Enzyme Inhibition | Inhibits NS5B polymerase | |
Antimicrobial | Disrupts cell wall synthesis |
Detailed Research Findings
- Anticancer Studies : A study published in the Royal Society of Chemistry highlighted the synthesis of various dioxaborolane derivatives and their cytotoxic effects on cancer cell lines. The findings indicated that modifications to the phenyl group significantly enhanced activity against breast cancer cells .
- Enzymatic Assays : In vitro assays demonstrated that the compound could effectively inhibit NS5B activity with an IC50 value indicative of potent inhibition. This positions it as a candidate for further development in antiviral therapies targeting hepatitis C virus infections .
- Antimicrobial Testing : A separate investigation into the antimicrobial properties revealed that the compound exhibited substantial activity against Gram-positive bacteria, suggesting its potential use as a therapeutic agent in treating bacterial infections .
Properties
IUPAC Name |
2-(2,4-dichloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BCl2O3/c1-12(2)13(3,4)19-14(18-12)8-6-11(17-5)10(16)7-9(8)15/h6-7H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCKMUVOKIDTCMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2Cl)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BCl2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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